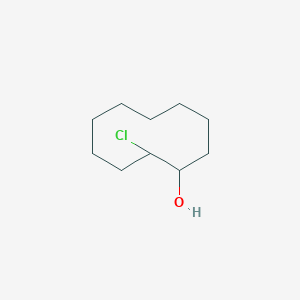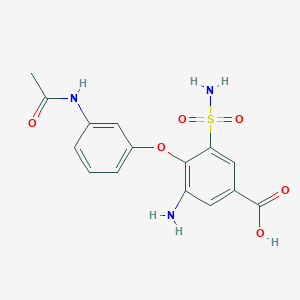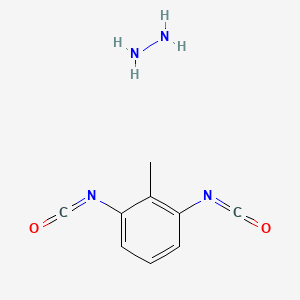
1,3-Diisocyanato-2-methylbenzene;hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyanato-2-methylbenzene;hydrazine is a chemical compound with the molecular formula C9H10N4O2. It is also known by other names such as 2,6-Diisocyanatotoluene and Isocyanic acid, 2-methyl-m-phenylene ester . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate derivative. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industrial applications.
Métodos De Preparación
The synthesis of 1,3-Diisocyanato-2-methylbenzene;hydrazine typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired diisocyanate product . Industrial production methods often involve continuous processes to maximize yield and efficiency. The reaction can be represented as follows:
C7H8(NH2)2+2COCl2→C9H6N2O2+4HCl
Análisis De Reacciones Químicas
1,3-Diisocyanato-2-methylbenzene;hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions are typically urea and urethane derivatives.
Aplicaciones Científicas De Investigación
1,3-Diisocyanato-2-methylbenzene;hydrazine has several scientific research applications:
Biology: The compound is studied for its potential use in bioconjugation reactions, where it can be used to link biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is widely used in the production of flexible and rigid foams, elastomers, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene;hydrazine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of urea and urethane bonds, which are essential for the structural integrity of polyurethanes .
Comparación Con Compuestos Similares
1,3-Diisocyanato-2-methylbenzene;hydrazine can be compared with other diisocyanates such as:
Toluene 2,4-diisocyanate (TDI): Similar in structure but with different isomeric positions of the isocyanate groups.
Methylenediphenyl diisocyanate (MDI): Contains a methylene bridge between two phenyl rings, providing different reactivity and properties.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with different physical and chemical properties.
The uniqueness of this compound lies in its specific isomeric structure, which influences its reactivity and the properties of the resulting polyurethanes.
Propiedades
Número CAS |
53679-54-2 |
|---|---|
Fórmula molecular |
C9H10N4O2 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-methylbenzene;hydrazine |
InChI |
InChI=1S/C9H6N2O2.H4N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2/h2-4H,1H3;1-2H2 |
Clave InChI |
LOBRKHBTXXVLOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)N=C=O.NN |
Números CAS relacionados |
53679-54-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


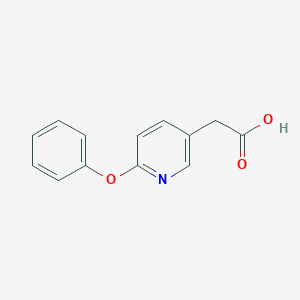
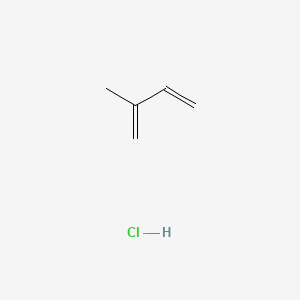

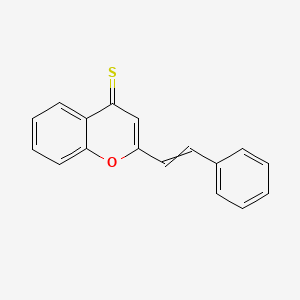
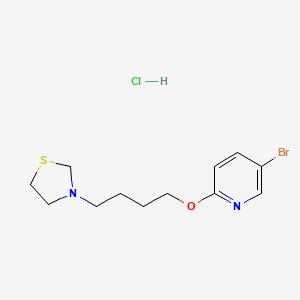
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
